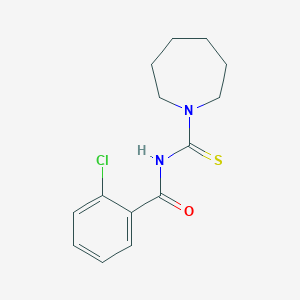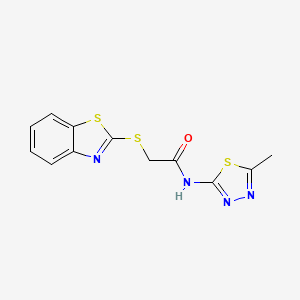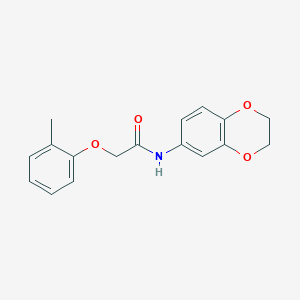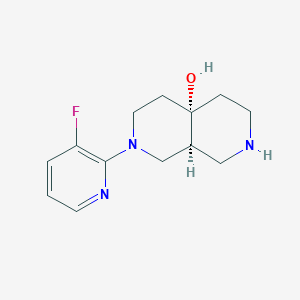![molecular formula C16H21N5O B5626885 2-(dimethylamino)-4-methyl-N-[1-(4-pyridinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5626885.png)
2-(dimethylamino)-4-methyl-N-[1-(4-pyridinyl)propyl]-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with heterocumulenes like aryl isocyanates and isothiocyanates, leading to various pyrimidines under thermal conditions. For instance, the reactions of certain aminouracil derivatives with heterocumulenes result in pyrimido[4,5-d]pyrimidine derivatives in excellent yields after the elimination of dimethylamine (Prajapati & Thakur, 2005). Another method involves the reaction of 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles leading to various substituted 5-pyrimidinecarboxylates (Schenone et al., 1990).
Molecular Structure Analysis
Pyrimidine derivatives like “2-(dimethylamino)-4-methyl-N-[1-(4-pyridinyl)propyl]-5-pyrimidinecarboxamide” exhibit a variety of molecular structures due to the presence of different substituents. These structural variations significantly influence their chemical and physical properties. The molecular structure is typically analyzed using X-ray crystallography and various spectroscopic methods, which help in understanding the arrangement of atoms and their electronic environment.
Chemical Reactions and Properties
Pyrimidine compounds participate in a range of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the substituents attached to the core pyrimidine ring. The chemical behavior can also be influenced by the dimethylamino and pyridinyl groups, which can act as electron-donating or electron-withdrawing groups, respectively.
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure of pyrimidine derivatives, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of substituents. For example, the presence of alkyl or aryl groups can significantly affect the solubility and thermal stability of the compounds.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, are essential for understanding the behavior of pyrimidine derivatives in different environments. These properties are influenced by the electron distribution in the molecule, which is affected by the attached substituents.
For further details and a deeper understanding of these topics, refer to the cited literature:
- (Prajapati & Thakur, 2005)
- (Schenone et al., 1990)
properties
IUPAC Name |
2-(dimethylamino)-4-methyl-N-(1-pyridin-4-ylpropyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-5-14(12-6-8-17-9-7-12)20-15(22)13-10-18-16(21(3)4)19-11(13)2/h6-10,14H,5H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTHOAIKBJGVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)C2=CN=C(N=C2C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5626804.png)
![1'-(1,3-benzodioxol-5-ylacetyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5626816.png)





![5,5-dimethyl-3-(2-quinolinyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5626852.png)
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5626857.png)
![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5626866.png)

![3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5626883.png)
![2-{[4'-(methylsulfonyl)biphenyl-3-yl]oxy}acetamide](/img/structure/B5626886.png)
![N-(3-bromo-4-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5626894.png)